Array ( [bid] => 6530633 ) Buy N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide | 946224-22-2

N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide

Catalog No.
S6818137
CAS No.
946224-22-2
M.F
C16H20N6O3S
M. Wt
376.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}eth...

CAS Number

946224-22-2

Product Name

N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide

IUPAC Name

N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]pyrazine-2-carboxamide

Molecular Formula

C16H20N6O3S

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C16H20N6O3S/c23-16(14-13-17-5-6-18-14)20-7-12-26(24,25)22-10-8-21(9-11-22)15-3-1-2-4-19-15/h1-6,13H,7-12H2,(H,20,23)

InChI Key

GJPQWJWJYKQIRN-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C3=NC=CN=C3

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C3=NC=CN=C3
  • Pyrazinones and Drug Discovery

    Pyrazinones, a class of molecules that includes N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide, have been explored for their potential applications in drug discovery due to their diverse biological activities. Source: A review on the biological activities of pyrazinones:

  • Sulfonamides in Medicinal Chemistry

    Sulfonamides, another functional group present in the molecule, are a versatile class of compounds used in various medications. Research explores their potential to target different enzymes and receptors in the body. Source: Sulfonamides: A Diverse Class of Medicinally Important Therapeutics:

  • Piperazine Derivatives and Biological Activity

    Piperazine derivatives, like the one found in N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide, have been investigated for their potential antibacterial, antifungal, and anticancer properties. Source: A Review on the Pharmacological Activities of Piperazine Derivatives et_al_2013.pdf

N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide is a complex organic compound notable for its unique structural features, which include a pyrazine ring, a piperazine moiety, and a sulfonyl group. This compound has gained attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. The presence of the sulfonamide functional group enhances its chemical reactivity and biological activity, making it a candidate for further research and development in therapeutic contexts.

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be facilitated using reducing agents like lithium aluminum hydride.
  • Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly at the piperazine and pyrazine rings.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide in an acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Reactions involving pyridine-2-ylpiperazine with sulfonyl chlorides in the presence of a base, such as triethylamine.

The biological activity of N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide is primarily attributed to its ability to interact with various biological targets. Compounds with similar structures have been studied for their potential as:

  • Antidepressants
  • Antipsychotics
  • Anxiolytics

The specific interactions and mechanisms of action are still under investigation, but preliminary studies suggest that this compound may exhibit significant pharmacological effects due to its structural motifs.

The synthesis of N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide typically involves several key steps:

  • Formation of the Pyrazine-2-carboxamide Core: This is achieved by reacting pyrazine-2-carboxylic acid with an appropriate amine under dehydrating conditions.
  • Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often utilizing pyridine-2-ylpiperazine as a precursor.
  • Sulfonylation: The sulfonyl group is added via sulfonyl chloride reagents in the presence of a base, such as triethylamine, to create the sulfonamide linkage.

N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new therapeutic agents targeting neurological disorders.
  • Chemical Biology: As a tool for studying biological pathways and mechanisms due to its ability to modulate receptor activity.

The compound's unique structure may also allow it to serve as a scaffold for further modifications aimed at enhancing efficacy or selectivity against specific biological targets.

Interaction studies involving N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide focus on its binding affinity and activity against various receptors and enzymes. Initial findings suggest that this compound could interact with neurotransmitter systems, which may explain its potential therapeutic effects. Further research is necessary to elucidate these interactions fully and determine the compound's pharmacokinetic properties.

Similar Compounds

  • Pyrazinamide
    • A well-known anti-tubercular drug that shares a similar pyrazine core but lacks the piperazine moiety.
  • N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridine-2-carboxamide
    • Exhibits structural similarities but includes a methoxyphenyl group instead of a pyridinic structure.
  • N,4-Dimethyl-N-{2-Oxo-2-[4-(Pyridin-2-Yl)piperazin-1-Yl]}benzenesulfonamide
    • Another sulfonamide derivative with distinct substituents that influence its biological properties.

Uniqueness

N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activities. Its structural complexity allows it to engage in diverse interactions within biological systems, making it a valuable compound for research and development across various scientific disciplines .

XLogP3

-0.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

376.13175969 g/mol

Monoisotopic Mass

376.13175969 g/mol

Heavy Atom Count

26

Dates

Last modified: 11-23-2023

Explore Compound Types